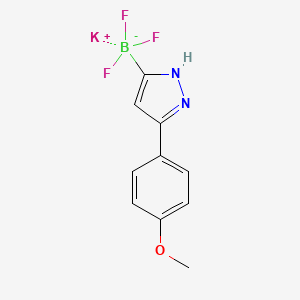
三氟(3-(4-甲氧基苯基)-1H-吡唑-5-基)硼酸钾
描述
Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is a type of organotrifluoroborate. It is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .
Molecular Structure Analysis
The molecular formula of this compound is C7H7BF3KO . The structure includes a boron atom bonded to three fluorine atoms and a 4-methoxyphenyl group. The compound also contains a potassium ion .Chemical Reactions Analysis
Organotrifluoroborates, such as this compound, are often used in Suzuki Cross-Coupling reactions . They can act as boronic acid surrogates in these reactions .Physical And Chemical Properties Analysis
This compound appears as white crystals or powder . Its molecular weight is 214.03 g/mol .科学研究应用
Suzuki Cross-Coupling
- Summary of the Application: Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is used in Suzuki Cross-Coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
- Methods of Application or Experimental Procedures: In a typical Suzuki Cross-Coupling reaction, the potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate would be used as a boronic acid surrogate . It would be combined with an organohalide in the presence of a palladium catalyst and a base . The reaction would then proceed to form a new carbon-carbon bond .
- Results or Outcomes: The outcome of the Suzuki Cross-Coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Epoxidation of C=C bonds
- Summary of the Application: Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . This process allows for the selective oxidation of carbon-carbon double bonds to form epoxides .
- Methods of Application or Experimental Procedures: The trifluoroborate would be combined with an oxidizing agent, such as a peracid, in a suitable solvent . The reaction would then proceed to form the epoxide .
- Results or Outcomes: The outcome of the epoxidation reaction is the formation of an epoxide . This allows for the synthesis of a wide range of organic compounds with an epoxide functional group .
Cross-Coupling of a Wide Range of (Hetero)Aryl, Alkenyl and Alkynyl Moieties
- Summary of the Application: Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is used in the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties . This process allows for the formation of a wide range of carbon-carbon bonds .
- Methods of Application or Experimental Procedures: The trifluoroborate would be combined with the corresponding (hetero)aryl, alkenyl or alkynyl halide in the presence of a palladium catalyst and a base . The reaction would then proceed to form the new carbon-carbon bond .
- Results or Outcomes: The outcome of the cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Negishi Cross-Coupling
- Summary of the Application: Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is used in Negishi Cross-Coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
- Methods of Application or Experimental Procedures: In a typical Negishi Cross-Coupling reaction, the potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate would be used as a boronic acid surrogate . It would be combined with an organozinc compound in the presence of a palladium catalyst . The reaction would then proceed to form a new carbon-carbon bond .
- Results or Outcomes: The outcome of the Negishi Cross-Coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Stille Cross-Coupling
- Summary of the Application: Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is used in Stille Cross-Coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
- Methods of Application or Experimental Procedures: In a typical Stille Cross-Coupling reaction, the potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate would be used as a boronic acid surrogate . It would be combined with an organotin compound in the presence of a palladium catalyst . The reaction would then proceed to form a new carbon-carbon bond .
- Results or Outcomes: The outcome of the Stille Cross-Coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
安全和危害
未来方向
属性
IUPAC Name |
potassium;trifluoro-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BF3N2O.K/c1-17-8-4-2-7(3-5-8)9-6-10(16-15-9)11(12,13)14;/h2-6H,1H3,(H,15,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURIWWYJJDNYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NN1)C2=CC=C(C=C2)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BF3KN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate | |
CAS RN |
1402242-82-3 | |
| Record name | Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane](/img/structure/B1447748.png)

![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)
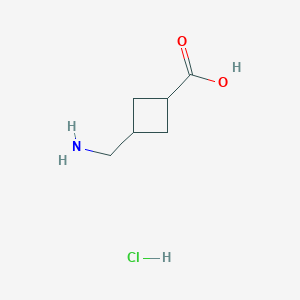


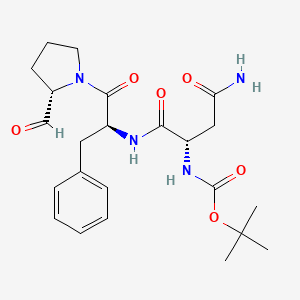


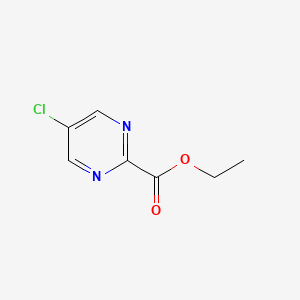
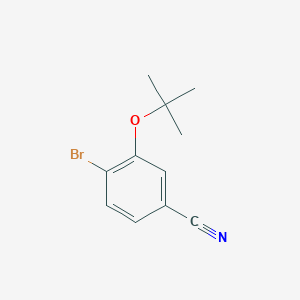
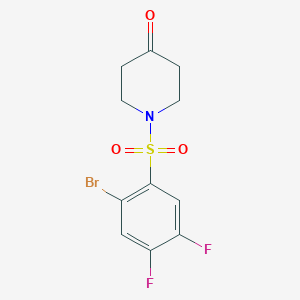
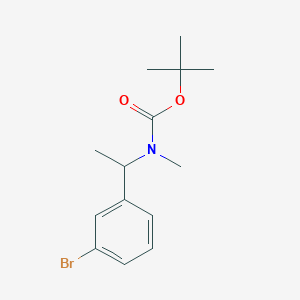
![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)